molecular formula C6H7ClO4 B12590304 6-Chloro-3,5-dioxohexanoic acid CAS No. 587855-02-5

6-Chloro-3,5-dioxohexanoic acid

Cat. No.: B12590304
CAS No.: 587855-02-5
M. Wt: 178.57 g/mol
InChI Key: GMDCPEHCZUWELI-UHFFFAOYSA-N
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Description

6-Chloro-3,5-dioxohexanoic acid is an organic compound with the molecular formula C6H7ClO4. It is characterized by the presence of a chloro group and two keto groups on a hexanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,5-dioxohexanoic acid typically involves the chlorination of 3,5-dioxohexanoic acid. This can be achieved through the reaction of 3,5-dioxohexanoic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would include the chlorination step followed by purification through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3,5-dioxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming 6-chloro-3,5-dihydroxyhexanoic acid.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed:

    Oxidation: Higher oxidation state products such as carboxylic acids.

    Reduction: 6-Chloro-3,5-dihydroxyhexanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3,5-dioxohexanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3,5-dioxohexanoic acid involves its interaction with various molecular targets. The chloro and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-3,5-dioxohexanoic acid is unique due to the presence of both chloro and keto groups, which provide a versatile platform for various chemical transformations and applications in different fields.

Properties

CAS No.

587855-02-5

Molecular Formula

C6H7ClO4

Molecular Weight

178.57 g/mol

IUPAC Name

6-chloro-3,5-dioxohexanoic acid

InChI

InChI=1S/C6H7ClO4/c7-3-5(9)1-4(8)2-6(10)11/h1-3H2,(H,10,11)

InChI Key

GMDCPEHCZUWELI-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CC(=O)O)C(=O)CCl

Origin of Product

United States

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